
(+)-LSD tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semisynthetic derivative of ergot (Claviceps purpurea). It has complex effects on serotonergic systems including antagonism at some peripheral serotonin receptors, both agonist and antagonist actions at central nervous system serotonin receptors, and possibly effects on serotonin turnover. It is a potent hallucinogen, but the mechanisms of that effect are not well understood.
Applications De Recherche Scientifique
Generalized Anxiety Disorder
One of the most notable applications of (+)-LSD tartrate is its use in treating generalized anxiety disorder (GAD). In July 2024, the FDA granted Breakthrough Therapy Designation to LSD d-tartrate (MM-120) for GAD treatment. Clinical trials demonstrated that patients receiving a single dose of 100 µg LSD d-tartrate showed significant improvements in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A) by day two, with sustained effects observed up to 12 weeks post-administration .
- Clinical Trial Highlights :
Other Mental Health Disorders
Research is also exploring the potential of this compound in treating other serious brain health disorders, including depression and post-traumatic stress disorder (PTSD). The compound's serotonergic properties, acting as a partial agonist at serotonin-2A receptors, suggest it may have broad applicability in managing various mood and anxiety disorders .
Bioavailability Studies
Recent studies have focused on the bioavailability and pharmacokinetics of LSD base compared to LSD tartrate. A study comparing different formulations found that both forms exhibit similar bioavailability profiles, which is essential for ensuring consistent therapeutic effects across various delivery methods .
Clinical Case Studies
Several case studies have documented individual patient responses to LSD d-tartrate treatment for anxiety and depression:
- Case Study Example :
- Patient : A middle-aged woman with treatment-resistant GAD.
- Treatment : Single dose of LSD d-tartrate (100 µg).
- Outcome : Significant reduction in anxiety symptoms within two days; sustained improvement noted over three months.
These individual responses align with broader clinical trial findings, reinforcing the compound's potential efficacy .
Propriétés
Numéro CAS |
17676-08-3 |
---|---|
Formule moléculaire |
C24H31N3O7 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clé InChI |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
SMILES |
CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LSD 25 tartrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.